molecular formula C16H14N2O5 B6407893 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95% CAS No. 1261954-90-8

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95%

Cat. No. B6407893
CAS RN: 1261954-90-8
M. Wt: 314.29 g/mol
InChI Key: LHJLGCPBCGLTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95%, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 135-137°C and a boiling point of 250°C. It is soluble in acetone, ethanol, and methanol, but insoluble in water. 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95% is a widely used reagent in the synthesis of various compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95%, is widely used in scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of various metal complexes, such as cobalt, nickel, and zinc complexes. Additionally, it has been used in the synthesis of a variety of heterocyclic compounds, such as thiazoles, pyridines, and pyrimidines.

Mechanism of Action

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95%, acts as an acid-base catalyst in the synthesis of various compounds. It is believed to act as a proton donor, transferring a proton from the nitrogen atom to the oxygen atom of the nitro group. This proton transfer results in the formation of a resonance-stabilized anion, which can then react with other compounds to form the desired product.
Biochemical and Physiological Effects
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95%, has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, and has been used in the treatment of various inflammatory conditions. Additionally, it has been found to have anti-oxidant and anti-cancer properties, and has been studied for its potential use in the treatment of various cancers.

Advantages and Limitations for Lab Experiments

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95%, has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is easily soluble in a variety of organic solvents. Additionally, it is stable under a wide range of temperatures and pH levels, making it suitable for use in a variety of reactions. However, it can be toxic if inhaled or ingested, and should be handled with caution in the laboratory.

Future Directions

The future of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95%, is promising. It has potential applications in the synthesis of a variety of compounds, and its anti-inflammatory, anti-oxidant, and anti-cancer effects are being studied for potential therapeutic applications. Additionally, its potential use as an acid-base catalyst in the synthesis of various compounds is being explored. Furthermore, its use in the synthesis of various metal complexes, such as cobalt, nickel, and zinc complexes, is being investigated. Finally, its potential use in the synthesis of various heterocyclic compounds, such as thiazoles, pyridines, and pyrimidines, is being studied.

Synthesis Methods

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95%, can be synthesized from the reaction of 4-nitrobenzoyl chloride and N,N-dimethylformamide. The reaction is carried out in the presence of sodium hydroxide and a catalytic amount of pyridine. The reaction proceeds in a two-step process, first forming the intermediate 4-nitrobenzoylformamide, which then undergoes a dehydration reaction to form 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95%.

properties

IUPAC Name

2-[4-(dimethylcarbamoyl)phenyl]-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-17(2)15(19)11-5-3-10(4-6-11)14-9-12(18(22)23)7-8-13(14)16(20)21/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJLGCPBCGLTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691358
Record name 4'-(Dimethylcarbamoyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid

CAS RN

1261954-90-8
Record name 4'-(Dimethylcarbamoyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.